5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
Description
5-[5-Bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring fused to a substituted phenyl group. The phenyl substituents include a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers significant thermal stability and dipole moment, making it valuable in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing -CF₃ and bromine substituents enhance the compound’s electrophilicity and influence its reactivity in substitution or coupling reactions.
Properties
Molecular Formula |
C8H4BrF3N4 |
|---|---|
Molecular Weight |
293.04 g/mol |
IUPAC Name |
5-[5-bromo-2-(trifluoromethyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H4BrF3N4/c9-4-1-2-6(8(10,11)12)5(3-4)7-13-15-16-14-7/h1-3H,(H,13,14,15,16) |
InChI Key |
DRGHVKBYCVWBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-(trifluoromethyl)aniline.
Formation of Tetrazole Ring: The next step involves the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives, while oxidation and reduction can lead to different oxidation states and functionalized tetrazoles .
Scientific Research Applications
5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects . For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
To contextualize the properties of 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, three structurally related compounds are analyzed below:
Structural and Functional Group Differences
Key Observations :
- The target compound and 5-[2-(trifluoromethyl)phenyl]-1H-tetrazole () share the -CF₃ substituent but differ in the presence of bromine.
- The triazole-thione derivative () replaces the tetrazole with a triazole-thione ring and incorporates a benzoxazole moiety, increasing steric bulk and sulfur-related reactivity (e.g., thiol-disulfide exchange).
- The phenoxy-methyl tetrazole () introduces an ether linkage, which elevates polarity and may improve solubility in polar solvents compared to the target compound.
Physicochemical and Spectral Properties
Key Observations :
- The triazole-thione () exhibits a distinctive C=S IR stretch at 1248 cm⁻¹, absent in tetrazoles. Its CH₃ group (2.77 ppm in 1H-NMR) suggests enhanced lipophilicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions between nitriles and sodium azide under acidic conditions, with bromo- and trifluoromethyl-substituted phenyl precursors. Key parameters include:
- Temperature : 80–100°C (prevents decomposition of intermediates).
- Catalyst : Use of ZnBr₂ or NH₄Cl enhances regioselectivity for the 1H-tetrazole isomer .
- Solvent : Acetonitrile or DMF improves solubility of aromatic precursors .
- Data Table :
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Route A | ZnBr₂ | 90 | 68 | >95% |
| Route B | NH₄Cl | 80 | 72 | >97% |
Q. How can researchers validate the structural integrity of this tetrazole derivative?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C5, trifluoromethyl at C2). Look for characteristic tetrazole proton resonance at δ 8.5–9.5 ppm .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peak at m/z 295.98 (calculated for C₈H₅BrF₃N₄) .
- X-ray Crystallography : Resolves tautomerism between 1H- and 2H-tetrazole forms (critical for biological activity) .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Case Study : Conflicting reports on antimicrobial efficacy (e.g., MIC values ranging from 2–32 µg/mL) may arise from:
- Substituent Position : Bromine at C5 vs. C3 alters electron density, affecting target binding .
- Tautomeric Stability : 1H-tetrazole form shows higher metabolic stability than 2H-isomer in in vivo models .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Approach :
- Molecular Docking : Identify key interactions with enzymes (e.g., CYP450 isoforms) to reduce metabolic degradation .
- ADMET Prediction : LogP values >2.5 indicate poor solubility; introduce polar groups (e.g., -OH, -NH₂) at non-critical positions .
- Data Table :
| Derivative | LogP (Predicted) | Solubility (mg/mL) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| Parent | 3.1 | 0.12 | 45 |
| -OH at C4 | 2.4 | 0.98 | 22 |
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Recommendations :
- Standardized Protocols : Pre-treat compounds with activated charcoal to remove trace metal contaminants .
- Positive Controls : Include a reference tetrazole (e.g., losartan) to normalize enzyme inhibition data .
- Statistical Models : Use DoE (Design of Experiments) to optimize reaction conditions and reduce impurity formation .
Mechanistic and Translational Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Insights :
- Electron-Withdrawing Effect : Reduces pKa of the tetrazole NH (enhances acidity, improving solubility as sodium salt) .
- Steric Effects : Trifluoromethyl at C2 hinders rotation of the phenyl ring, stabilizing a planar conformation critical for π-π stacking with proteins .
Q. What are the limitations of current in vitro models for evaluating this compound’s neuroprotective potential?
- Critical Analysis :
- Blood-Brain Barrier (BBB) Penetration : Low permeability (Pe < 5 × 10⁻⁶ cm/s) in PAMPA assays necessitates prodrug strategies .
- Off-Target Effects : False positives in antioxidant assays (e.g., DPPH) due to bromine-mediated radical scavenging; validate with cell-based ROS assays .
Data Contradiction Analysis
Q. Why do some studies report cytotoxicity while others show no effect in cancer cell lines?
- Hypothesis Testing :
- Cell Line Variability : Check p53 status (e.g., HCT-116 p53⁺/⁻) to assess apoptosis dependency .
- Redox Activity : Bromine may induce oxidative stress in NRF2-deficient cells, skewing results .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
